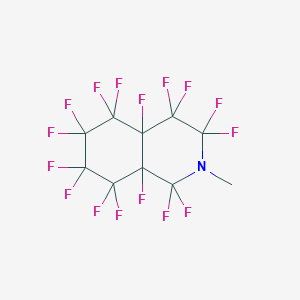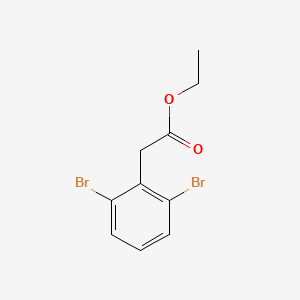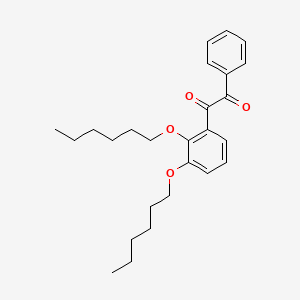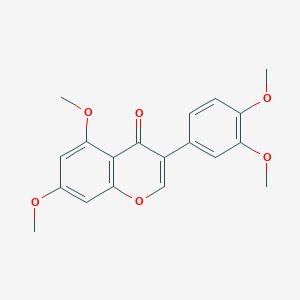
Isoquinoline, 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-methyl- is a fluorinated derivative of isoquinoline. Isoquinoline itself is a heterocyclic aromatic organic compound, structurally related to quinoline. The fluorinated version of isoquinoline is notable for its high stability and unique chemical properties due to the presence of multiple fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated isoquinoline derivatives typically involves multi-step processes. One common method includes the fluorination of isoquinoline precursors using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of such compounds may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and specific solvents can enhance the yield and purity of the final product. The scalability of these methods is crucial for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of partially or fully reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
Isoquinoline, 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
作用機序
The mechanism of action of this compound involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance its binding affinity to specific enzymes or receptors. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
類似化合物との比較
Quinoline: Another heterocyclic aromatic compound with similar structural features but lacks the extensive fluorination.
Fluorinated Quinoline Derivatives: Compounds with similar fluorination patterns but different core structures.
Uniqueness: Isoquinoline, 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-methyl- is unique due to its high degree of fluorination, which imparts exceptional stability and distinct chemical reactivity compared to other isoquinoline derivatives.
特性
分子式 |
C10H3F16N |
|---|---|
分子量 |
441.11 g/mol |
IUPAC名 |
1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluoro-2-methylisoquinoline |
InChI |
InChI=1S/C10H3F16N/c1-27-9(23,24)3(12)2(11,6(17,18)10(27,25)26)4(13,14)7(19,20)8(21,22)5(3,15)16/h1H3 |
InChIキー |
ZJHCVWLPXFCCGK-UHFFFAOYSA-N |
正規SMILES |
CN1C(C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(C(C1(F)F)(F)F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784703.png)
![(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784712.png)

![[(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14784723.png)
![Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]-](/img/structure/B14784725.png)


![Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan](/img/structure/B14784742.png)
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
![[3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride](/img/structure/B14784750.png)
![N-[1-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexyl]-carbamic acid, phenylmethyl ester](/img/structure/B14784755.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea](/img/structure/B14784768.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784785.png)
![1-[4-(6-Amino-9h-Purin-9-Yl)phenyl]-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14784789.png)
